An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline-1-carboxylic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoroisoquinoline-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoroisoquinoline-1-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and strategic fluorination offers a powerful tool for modulating molecular properties to enhance drug-like characteristics.[1] This document consolidates known and predicted data, outlines detailed, field-proven experimental protocols for property determination, and discusses the implications of these properties for drug discovery and development. It is intended for researchers, medicinal chemists, and formulation scientists engaged in the design and optimization of novel therapeutics.
Introduction
1.1 The Isoquinoline Scaffold in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a foundational scaffold in a vast number of natural products and synthetic pharmaceuticals.[1] Its rigid structure provides a well-defined vector for substituent placement, while the nitrogen atom can act as a hydrogen bond acceptor or a point for salt formation. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making isoquinoline derivatives a subject of intense research in drug discovery.[1][2][3][4]
1.2 The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[6][7] Strategic fluorination can enhance metabolic stability by blocking sites of oxidation, modulate the acidity (pKa) of nearby functional groups, and alter lipophilicity, which in turn affects membrane permeability, bioavailability, and protein-ligand binding affinity.[8][9] The C-F bond is stronger than a C-H bond, often leading to increased molecular stability.[6]
1.3 Significance of 4-Fluoroisoquinoline-1-carboxylic Acid
4-Fluoroisoquinoline-1-carboxylic acid combines the privileged isoquinoline scaffold with the strategic placement of both a fluorine atom and a carboxylic acid group. The carboxylic acid serves as a versatile synthetic handle and a potential key interaction point (e.g., hydrogen bonding, salt bridge formation) with biological targets. The fluorine atom at the 4-position is expected to modulate the electronic properties of the ring system and the acidity of the carboxyl group. This unique combination makes it a valuable building block for creating novel compounds with potentially superior pharmacological profiles.[10]
Molecular and Structural Properties
2.1 Chemical Identity
A clear identification of the molecule is fundamental for all subsequent research and regulatory purposes.
| Property | Value | Source(s) |
| IUPAC Name | 4-Fluoroisoquinoline-1-carboxylic acid | - |
| CAS Number | 2225878-70-4 | [11][12] |
| Molecular Formula | C₁₀H₆FNO₂ | [11] |
| Molecular Weight | 191.16 g/mol | [11][12] |
| Canonical SMILES | O=C(O)C1=NC=CC2=C1C(F)=CC=C2 | - |
| InChI | 1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) | [11] |
| InChIKey | XEXCDWRCIMYVRU-UHFFFAOYSA-N | [11] |
2.2 Proposed Synthesis Pathway
While specific synthesis routes for this exact molecule are not widely published, a plausible pathway can be constructed based on established isoquinoline synthesis methodologies. A common approach involves the derivatization and cyclization of a suitable precursor. One potential route begins with the fluorination of isoquinoline, followed by functionalization at the 1-position. A common route to the parent 4-Fluoroisoquinoline involves the reaction of 4-bromoisoquinoline with n-butyllithium and then an N-fluorobenzenesulfonimide.[10] Subsequent steps would be required to introduce the carboxylic acid at the 1-position.
A plausible synthetic workflow for the target compound.
Core Physicochemical Properties: Data & Analysis
The following table summarizes the available and predicted physicochemical data for 4-Fluoroisoquinoline-1-carboxylic acid. It is critical to note that experimental data for this specific compound is sparse in public literature; therefore, some values are based on computational predictions or comparison with structurally related analogs.
| Property | Value / Predicted Value | Method | Significance in Drug Discovery |
| pKa | Not Experimentally Determined | Predicted to be < 4.0 | Governs ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| cLogP | ~1.8 - 2.2 | Computational (XLogP3) | Measures lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME).[13] |
| Aqueous Solubility | Not Experimentally Determined | Predicted to be low in acidic pH, higher in basic pH | Affects dissolution rate, bioavailability, and suitability for formulation. |
| Melting Point | Not Experimentally Determined | - | Important for purity assessment, stability, and formulation development (e.g., solid dosage forms). |
3.1 Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid group. For the parent Isoquinoline-1-carboxylic acid, a predicted pKa is approximately 1.09, though this seems unusually low and may reflect protonation of the ring nitrogen in a strong acid. More typically, aromatic carboxylic acids have pKa values in the range of 3-5.[14] The presence of the highly electronegative fluorine atom at the 4-position is expected to have an acid-strengthening effect through negative induction (-I), lowering the pKa relative to the non-fluorinated parent compound. A lower pKa means the compound will be predominantly in its ionized (deprotonated) carboxylate form at physiological pH (7.4), which typically increases aqueous solubility but may decrease passive membrane permeability.
3.2 Lipophilicity (logP/logD)
Lipophilicity is a critical parameter that influences nearly all aspects of pharmacokinetics.[15]
-
LogP is the partition coefficient of the neutral species between octanol and water.
-
LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species.[16]
For an acidic compound like 4-Fluoroisoquinoline-1-carboxylic acid, LogD is pH-dependent. At pH values well below the pKa, LogD will approximate LogP. As the pH rises above the pKa, the compound ionizes, becomes more hydrophilic, and the LogD value decreases significantly. A predicted XLogP3 value for the isomeric 4-Fluoroquinoline-8-carboxylic acid is 1.8, while the LogP for 7-Fluoroisoquinoline-1-carboxylic acid is listed as ~1.15.[17][18] These values fall within a range generally considered favorable for oral drug absorption.[13]
3.3 Spectroscopic Profile (Predicted)
While experimental spectra are the gold standard, the expected spectroscopic features can be predicted based on the molecular structure:
-
¹H NMR: Signals expected in the aromatic region (~7.5-9.0 ppm). The proton adjacent to the fluorine atom will likely show coupling (J-coupling) to the ¹⁹F nucleus. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons will appear in the ~110-150 ppm range. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carboxyl carbon (C=O) is expected around 165-175 ppm.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
-
IR Spectroscopy: Key absorbances are expected for the O-H stretch of the carboxylic acid (a very broad band from ~2500-3300 cm⁻¹), the C=O stretch (~1700-1730 cm⁻¹), and C-F stretches (~1000-1300 cm⁻¹).
-
Mass Spectrometry: The exact mass can be confirmed by high-resolution mass spectrometry. The expected monoisotopic mass is 191.0383 Da.[18]
Experimental Protocols for Property Determination
The following protocols describe standard, robust methods for the experimental determination of key physicochemical properties.
Workflow for experimental physicochemical characterization.
4.1 Protocol: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the determination of the inflection point where the acid is half-neutralized, at which point pH = pKa.[19][20]
Causality: Potentiometry is chosen for its precision and direct measurement of the ionization event. Using a co-solvent like methanol is necessary if aqueous solubility is low, but requires correction to determine the aqueous pKa.
Methodology:
-
Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00).[21]
-
Sample Preparation: Accurately weigh ~5-10 mg of 4-Fluoroisoquinoline-1-carboxylic acid and dissolve it in a known volume (e.g., 25 mL) of a suitable solvent. If aqueous solubility is poor, a co-solvent system (e.g., 50:50 Methanol:Water) may be used. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[21]
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C with constant stirring. Immerse the calibrated pH electrode.
-
Titration: Add standardized 0.01 M NaOH solution in small, precise increments (e.g., 0.02 mL) using a calibrated burette.
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the steepest point of the curve). Alternatively, use the first or second derivative of the curve to precisely locate the equivalence point.
4.2 Protocol: Determination of logP/logD using the Shake-Flask Method
This is the "gold standard" method for determining the partition coefficient, involving direct measurement of the compound's concentration in two immiscible phases at equilibrium.[22][23]
Causality: The shake-flask method provides a direct, thermodynamic measurement of partitioning. Using a buffer (e.g., PBS at pH 7.4) allows for the determination of LogD, which is more physiologically relevant for ionizable compounds.[16][24]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then separating the layers.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS buffer (e.g., 2 mL of each). Add a small aliquot of the compound's stock solution.
-
Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[25]
4.3 Protocol: Determination of Kinetic Aqueous Solubility
Kinetic solubility is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[26] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[27][28]
Causality: This method mimics the situation in many high-throughput screening assays where compounds are introduced from DMSO stocks. Nephelometry is used as it provides a rapid, direct measure of precipitation (light scattering).[29]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96- or 384-well microplate, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., PBS, pH 7.4). Prepare a serial dilution to test a range of final concentrations.
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer.
-
Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation. This can be compared against a calibration curve or reference compounds.
Stability and Storage
-
Chemical Stability: The isoquinoline core is generally stable. However, the carboxylic acid functional group can participate in reactions such as esterification. Under extreme pH and temperature, degradation of the heterocyclic system could occur.
-
Recommended Storage: For long-term stability, the compound should be stored in a cool, dry, and dark place.[11] Storing in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture. For optimal preservation, refrigerated storage is recommended.[11]
Implications for Drug Discovery and Development
The physicochemical properties of 4-Fluoroisoquinoline-1-carboxylic acid are pivotal in guiding its application in drug discovery.
-
ADME Profile: The predicted lipophilicity (cLogP ~1.1-2.2) is within the optimal range for oral absorption. However, its acidity (pKa < 4) implies it will be fully ionized in the intestine, which may limit passive permeability but enhance aqueous solubility. This trade-off is a classic challenge in medicinal chemistry.
-
Target Engagement: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form a salt bridge with a basic residue (e.g., Lysine, Arginine) in a protein binding pocket. This makes it a powerful pharmacophore for target engagement.
-
Bioisosteric Replacement: If the carboxylic acid group leads to poor permeability or rapid metabolism, it can be a candidate for bioisosteric replacement with other acidic groups (e.g., tetrazole, acylsulfonamide) to fine-tune the molecule's properties while maintaining the key binding interaction.[30] The fluorine atom enhances the acidity of such potential replacements.
Conclusion
4-Fluoroisoquinoline-1-carboxylic acid is a valuable and strategically designed chemical building block. Its physicochemical profile, characterized by moderate lipophilicity and significant acidity, presents both opportunities and challenges for drug developers. The presence of the carboxylic acid provides a strong anchor for target binding, while the fluorine atom helps modulate electronic properties and metabolic stability. A thorough experimental determination of its core properties, using the protocols outlined herein, is essential for its rational deployment in the design of next-generation therapeutics.
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